molecular formula C15H24 B1239371 (+)-Eremophilene

(+)-Eremophilene

Cat. No. B1239371
M. Wt: 204.35 g/mol
InChI Key: QEBNYNLSCGVZOH-IPYPFGDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-eremophilene is a member of the classs of octahydronaphthalenes and a sesquiterpene that is 1,2,3,4,4a,5,6,7-octahydronaphthalene which is substituted by an isopropenyl group at position 3 and by methyl groups at positions 4a and 5 (the 3S,4aS,5R- diastereoisomer). It is a sesquiterpene, a polycyclic olefin and a member of octahydronaphthalenes. It is an enantiomer of a (-)-eremophilene.

Scientific Research Applications

Biosynthesis and Genetic Characterization

  • (+)-Eremophilene is explored in the context of its biosynthesis and the associated genetic components. Schifrin et al. (2015) discuss the identification and functional characterization of the gene cluster CYP264B1–geoA from Sorangium cellulosum, which is crucial for the biosynthesis of (+)-Eremophilene derivatives (Schifrin et al., 2015).

Enzymatic Production

  • Burkhardt et al. (2016) researched two sesquiterpene cyclases from Fusarium fujikuroi, one of which produced Eremophilene. This study contributes to understanding the enzymatic processes involved in Eremophilene production (Burkhardt et al., 2016).

Pharmacological Properties

  • Research by Sheykhzade et al. (2008) demonstrated the vasodilatory effects of Eremophilanlactones, including derivatives of (+)-Eremophilene, indicating potential pharmacological applications (Sheykhzade et al., 2008).

Phytoalexin Production

  • The study by Wu et al. (2010) reveals that (+)-Eremophilene is produced as a phytoalexin in response to stress in the leaves of Chloranthus anhuiensis, suggesting its role in plant defense mechanisms (Wu et al., 2010).

Structural Derivatives and Antifungal Potency

  • Zhao et al. (2004) focused on the synthesis of Eremophilane sesquiterpene alcohols and hydrocarbons from capsidiol, assessing their antifungal potencies and providing insights into potential applications in antifungal therapies (Zhao et al., 2004).

Cytotoxicity and Chemical Composition

  • Research by Beattie et al. (2011) involved a detailed investigation of the oils from Eremophila mitchellii, including Eremophilane sesquiterpenoids, and their cytotoxicity against mouse lymphoblast cells, highlighting potential applications in cancer research (Beattie et al., 2011).

properties

Product Name

(+)-Eremophilene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(3S,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13+,15+/m1/s1

InChI Key

QEBNYNLSCGVZOH-IPYPFGDCSA-N

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1(C[C@H](CC2)C(=C)C)C

Canonical SMILES

CC1CCC=C2C1(CC(CC2)C(=C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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